molecular formula C26H27N3O3 B4232077 N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B4232077
M. Wt: 429.5 g/mol
InChI Key: MGTUPTFLGWXGPD-UHFFFAOYSA-N
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Description

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as BRL-15572, is a chemical compound that has gained significant attention in scientific research due to its potential in treating various disorders. BRL-15572 is a selective inhibitor of dopamine D3 receptors and has been found to have potential therapeutic applications in several neurological and psychiatric disorders.

Mechanism of Action

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide acts as a selective antagonist of dopamine D3 receptors, which are predominantly located in the mesolimbic and mesocortical pathways of the brain. By blocking the activity of these receptors, this compound modulates the release of dopamine, a neurotransmitter involved in several brain functions, including reward, motivation, and movement.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects in the brain. It has been found to decrease the release of dopamine in the mesolimbic and mesocortical pathways, which are involved in reward and motivation. This compound has also been found to decrease the activity of dopamine neurons in the substantia nigra, which are involved in movement.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide in lab experiments is its high selectivity for dopamine D3 receptors. This selectivity allows researchers to study the specific effects of blocking these receptors without affecting other neurotransmitter systems. However, one of the limitations of using this compound is its relatively low potency compared to other dopamine D3 receptor antagonists. This low potency may limit its use in certain experiments that require higher doses of the drug.

Future Directions

Several future directions for the research of N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide include exploring its potential therapeutic applications in other neurological and psychiatric disorders, studying its effects on other neurotransmitter systems, and developing more potent analogs of the drug. Additionally, researchers may investigate the potential use of this compound in combination with other drugs to enhance its therapeutic effects.

Scientific Research Applications

N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. It has been found to have a high affinity for dopamine D3 receptors, which are involved in several brain functions, including reward, motivation, and movement. This compound has been found to have potential therapeutic applications in the treatment of drug addiction, schizophrenia, and Parkinson's disease.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3/c30-26(21-6-11-24-25(18-21)32-17-16-31-24)27-22-7-9-23(10-8-22)29-14-12-28(13-15-29)19-20-4-2-1-3-5-20/h1-11,18H,12-17,19H2,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGTUPTFLGWXGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide

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